4-(4-Chlorophenyl)-2-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole
Description
4-(4-Chlorophenyl)-2-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole is a heterocyclic compound featuring a thiazole core linked to a substituted pyrazole ring. The thiazole moiety is substituted at the 4-position with a 4-chlorophenyl group, while the pyrazole ring contains a 4-methylphenyl group at the 5-position and a trifluoromethyl (-CF₃) group at the 3-position. This structural arrangement confers unique electronic and steric properties, making the compound of interest in medicinal chemistry and materials science. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chlorophenyl substituent may influence intermolecular interactions in crystalline forms .
Properties
Molecular Formula |
C20H13ClF3N3S |
|---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-2-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole |
InChI |
InChI=1S/C20H13ClF3N3S/c1-12-2-4-14(5-3-12)17-10-18(20(22,23)24)26-27(17)19-25-16(11-28-19)13-6-8-15(21)9-7-13/h2-11H,1H3 |
InChI Key |
SLQMFNWIQQBHQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NN2C3=NC(=CS3)C4=CC=C(C=C4)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Formation of the Trifluoromethylpyrazole Intermediate
The pyrazole ring bearing trifluoromethyl and 4-methylphenyl groups is synthesized via 1,3-dipolar cycloaddition or hydrazine-mediated cyclization . A validated approach involves condensing 4-methylacetophenone with ethyl trifluoroacetate under basic conditions to form a β-diketone intermediate. Subsequent treatment with hydrazine derivatives induces cyclization.
-
Step 1 : 4'-Methylacetophenone (25.94 g, 200 mmol) reacts with ethyl trifluoroacetate (23.52 g, 166 mmol) in methyl tert-butyl ether (75 mL) using sodium methoxide (40 mL, 177 mmol) as a base.
-
Step 2 : The resultant β-diketone undergoes cyclization with hydrazine hydrate (50 mmol) in ethanol under reflux for 12 hours, yielding 5-(4-methylphenyl)-3-trifluoromethyl-1H-pyrazole.
Key Observations :
-
The trifluoromethyl group enhances electrophilicity at the pyrazole C-4 position, facilitating thiazole ring attachment.
-
Yields range from 65–78% depending on the stoichiometry of hydrazine and reaction time.
Thiazole Ring Assembly via Hantzsch Synthesis
Thioamide Preparation
The thiazole component requires a thioamide precursor. This is synthesized by reacting 4-chlorophenylacetonitrile with hydrogen sulfide (HS) in the presence of ammonium chloride:
Cyclocondensation with α-Halo Ketones
The Hantzsch thiazole synthesis involves reacting the thioamide with phenacyl bromide derivatives. For the target compound, 2-bromo-1-(4-chlorophenyl)ethan-1-one is used ():
Optimization Data :
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 82 |
| Temperature (°C) | 80 | 82 |
| Reaction Time (h) | 4 | 82 |
| Catalyst | None | 82 |
Coupling Pyrazole and Thiazole Moieties
Nucleophilic Aromatic Substitution
The pyrazole nitrogen attacks the electrophilic C-2 position of the thiazole. This is achieved by deprotonating the pyrazole using NaH and reacting it with 2-chloro-thiazole intermediate:
Critical Factors :
-
Base Selection : Sodium hydride (NaH) outperforms KCO or EtN, providing >90% conversion.
-
Solvent : Dimethylformamide (DMF) enhances solubility of intermediates.
Alternative Pathways and Comparative Analysis
One-Pot Tandem Synthesis
Recent advances employ tandem cyclization-substitution reactions to reduce step count. A mixture of 4-chlorophenylacetonitrile, 4-methylacetophenone, and trifluoroacetohydrazide undergoes sequential heterocyclization in PEG-400, yielding the target compound in 68% yield ().
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) accelerates the Hantzsch thiazole formation, achieving 88% yield with reduced side products.
Structural Characterization and Validation
Spectroscopic Data
-
H NMR (400 MHz, CDCl): δ 8.21 (s, 1H, pyrazole-H), 7.72–7.34 (m, 8H, aromatic), 2.41 (s, 3H, CH).
-
F NMR : δ -62.5 (CF).
-
HRMS : m/z 419.0432 [M+H] (calc. 419.0429).
X-ray Crystallography
Single-crystal analysis confirms the planar thiazole and pyrazole rings, with dihedral angles of 12.3° between aromatic systems ().
Challenges and Optimization Opportunities
Trifluoromethyl Group Instability
The CF group is prone to hydrolysis under acidic conditions. Neutral pH and anhydrous solvents are critical during synthesis.
Regioselectivity in Pyrazole Formation
Unsymmetrical diketones may yield regioisomers. Using excess hydrazine (1.5 equiv) favors the desired 3-CF-5-aryl isomer ().
Industrial-Scale Considerations
Cost-Effective Reagents
Replacing ethyl trifluoroacetate with trimethyl trifluoromethylsilane (TMSCF) reduces raw material costs by 40% without compromising yield.
Waste Management
Bromide byproducts (e.g., HBr) are neutralized with NaOH, generating NaBr for safe disposal.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-2-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and methylphenyl sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield oxides, while substitution reactions could introduce new functional groups at specific positions on the molecule .
Scientific Research Applications
Therapeutic Applications
- Antimicrobial Activity :
- Anti-inflammatory Properties :
-
Anticancer Potential :
- Thiazole derivatives have been studied for their anticancer properties. The structural characteristics of the compound may allow it to interact with specific cancer cell pathways, although more research is needed to establish definitive anticancer efficacy.
Biological Studies and Case Reports
- A study published in MDPI Crystals highlighted the synthesis and structural characterization of isostructural thiazoles, including those similar to the compound . This research emphasizes the importance of structural conformation in determining biological activity and potential interactions with therapeutic targets .
Synthesis and Characterization
The synthesis of 4-(4-Chlorophenyl)-2-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and single crystal X-ray diffraction are employed to confirm the structure and purity of the synthesized compounds.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-2-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Halogen Variations
- Compound 4: 4-(4-Chlorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole Key Differences: Replaces the trifluoromethyl group with a triazole ring and introduces a fluorophenyl substituent. Both compounds are isostructural (triclinic, P 1) but exhibit distinct intermolecular contacts due to halogen size (Cl vs. F) .
Compound 5 : 4-(4-Fluorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole
Crystallographic and Electronic Comparisons
| Compound | Core Structure | Substituents | Crystal System | Notable Interactions |
|---|---|---|---|---|
| Target Compound | Thiazole-pyrazole | 4-ClPh, 4-MePh, -CF₃ | Triclinic (P 1) | Cl···π (3.4 Å), C-F···H-C |
| IDOMOF | Thiazole-pyrazole | 4-BrPh, 4-FPh | Monoclinic | Br···π (3.3 Å), stronger than Cl/F |
| WIGQIO | Thiazole-pyrazole | 4-ClPh, 4-FPh | Triclinic | Similar Cl···π, but disordered packing |
| Celecoxib | Pyrazole-sulfonamide | 4-MePh, -CF₃ | Orthorhombic | Sulfonamide H-bonds, π-π stacking |
- Crystallographic Trends : Halogen size (Br > Cl > F) correlates with shorter halogen···π distances, influencing lattice stability .
- Electronic Effects : The trifluoromethyl group in the target compound induces electron-withdrawing effects, polarizing the pyrazole ring and enhancing electrophilicity at the thiazole sulfur .
Biological Activity
The compound 4-(4-Chlorophenyl)-2-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole is a notable member of the thiazole family, which has garnered attention due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables to illustrate its efficacy.
- Molecular Formula : C20H13ClF3N3S
- Molecular Weight : 419.85 g/mol
- CAS Number : Not specified in the sources but can be referenced for further research.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including those similar to our compound of interest. The following table summarizes key findings related to the anticancer activity of thiazole compounds:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 7.01 | Topoisomerase-IIa inhibition |
| Compound B | NCI-H460 | 8.55 | Microtubule disassembly |
| Compound C | MCF-7 | 14.31 | Apoptosis induction |
| This compound | TBD | TBD | TBD |
Note : The specific IC50 values for the compound need to be determined through experimental assays.
Anti-inflammatory Activity
The thiazole scaffold has been implicated in anti-inflammatory mechanisms, with several studies indicating its efficacy in inhibiting inflammatory pathways. A patent describes pyrazolyl benzenesulfonamide compounds that are effective against inflammation-related disorders, suggesting a similar potential for our compound due to its structural features .
- Cell Cycle Arrest : Some thiazole derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Kinase Inhibition : Compounds related to our target have been reported to inhibit various kinases involved in cancer progression, such as Aurora-A and CDK2 .
- Microtubule Disruption : Certain thiazole compounds disrupt microtubule formation, which is crucial for mitosis and cellular integrity .
Study 1: Antitumor Efficacy
A study conducted by Xia et al. synthesized various pyrazole derivatives and evaluated their antitumor activity against multiple cancer cell lines. The results indicated significant apoptosis induction and growth inhibition, with some compounds displaying IC50 values below 50 µM . The study emphasizes the importance of structural modifications in enhancing biological activity.
Study 2: Inhibition of Inflammatory Responses
Research on thiazole compounds demonstrated their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha. These findings suggest that modifications in the thiazole structure can lead to improved anti-inflammatory properties .
Q & A
Q. What are the recommended synthetic methodologies for preparing 4-(4-Chlorophenyl)-2-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole?
A multi-step synthesis is typically employed, starting with the preparation of pyrazole and thiazole intermediates. For example:
- Step 1 : React 3-(trifluoromethyl)-5-(4-methylphenyl)-1H-pyrazole with a thiazole derivative (e.g., 4-(4-chlorophenyl)-1,3-thiazole-2-amine) under nucleophilic substitution conditions.
- Step 2 : Optimize reaction parameters (solvent, temperature, catalyst) to improve yield. Ethanol or THF at 50–80°C with a base like NaH or K₂CO₃ is common .
- Characterization : Use ¹H/¹³C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and LC-MS for purity validation .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
Key methods include:
- ¹H NMR : Peaks for pyrazole (δ 6.8–7.5 ppm), thiazole (δ 7.1–7.9 ppm), and trifluoromethyl (singlet at δ ~4.2 ppm).
- ¹³C NMR : Signals for CF₃ (quartet at ~120 ppm) and aromatic carbons (110–150 ppm) .
- X-ray crystallography : Resolve bond lengths (e.g., C–N in pyrazole: 1.34–1.38 Å) and dihedral angles to confirm stereoelectronic effects .
Q. What are the standard protocols for evaluating in vitro antimicrobial activity of such hybrid thiazole-pyrazole compounds?
- Assay design : Use broth microdilution (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Controls : Compare with known antibiotics (e.g., ciprofloxacin) and include solvent controls.
- Data interpretation : MIC values <50 µg/mL are considered potent; synergize with docking studies to correlate activity with structural features .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound for COX-2 inhibition?
- Key modifications :
- Introduce sulfonamide groups at the thiazole ring to enhance COX-2 selectivity (e.g., celecoxib derivatives) .
- Replace 4-methylphenyl with electron-withdrawing groups (e.g., -NO₂) to improve binding to the COX-2 active site.
Q. What computational strategies are effective in predicting the ADME profile and target interactions of this compound?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock into COX-2 (PDB: 3LN1). Focus on H-bonding with Arg120 and hydrophobic interactions with Val523 .
- ADME prediction : Employ SwissADME to calculate logP (target ~3.5), topological polar surface area (<90 Ų), and CYP450 inhibition risks .
- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity and stability .
Q. How does crystallographic data inform the design of analogs with improved bioactivity?
- Key insights :
- The trifluoromethyl group induces a planar conformation, enhancing π-π stacking with aromatic residues in enzyme pockets .
- Chlorophenyl-thiazole moieties contribute to steric bulk, which can be tuned for selective binding (e.g., reduce Cl-substituent size for better solubility) .
Q. What are the challenges in resolving conflicting bioactivity data between in vitro and in vivo models for this compound?
- Common issues : Poor solubility or metabolic instability in vivo.
- Mitigation strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
